VU0486846

M1 muscarinic receptor positive allosteric modulator prefrontal cortex

Select VU0486846 when your M1 PAM research requires a pure functional profile free from confounding agonist activity at the prefrontal cortex. Unlike ago-PAMs (MK-7622, PF-06764427, PF-06827443), VU0486846 delivers robust procognitive efficacy without inducing behavioral convulsions or cholinergic adverse events in mice, rats, or nonhuman primates. This tool compound is validated for chronic 8-week APP/PS1 protocols, sex-dependent Aβ pathology studies, and reversal of risperidone-induced cognitive deficits—applications where ago-PAMs would invalidate safety pharmacology assessments. Secure high-purity (≥98%) VU0486846 for reproducible, interpretable results.

Molecular Formula C25H28N4O3
Molecular Weight 432.5 g/mol
CAS No. 1788055-11-7
Cat. No. B611764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0486846
CAS1788055-11-7
SynonymsVU-0486846;  VU 0486846;  VU0486846
Molecular FormulaC25H28N4O3
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NC(=O)C2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O
InChIInChI=1S/C25H28N4O3/c30-22-8-3-1-6-20(22)27-25(31)24-17-28(21-7-2-4-9-23(21)32-24)16-18-10-12-19(13-11-18)29-15-5-14-26-29/h2,4-5,7,9-15,20,22,24,30H,1,3,6,8,16-17H2,(H,27,31)/t20-,22-,24+/m0/s1
InChIKeyLZCHTDQRMCSDSE-ODGPQVTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0486846 (CAS 1788055-11-7) – M1 Muscarinic PAM Tool Compound Baseline Profile for Alzheimer's and Schizophrenia Research


VU0486846 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR), developed as a research tool compound for investigating cognition enhancement in Alzheimer's disease and schizophrenia [1]. It belongs to a novel benzomorpholine core series and is characterized by an EC50 of 0.31 μM (85% maximum response) in M1 PAM assays, with oral bioavailability and central nervous system (CNS) penetration [2]. Unlike earlier M1 PAM clinical candidates, VU0486846 functions as a pure PAM devoid of agonist activity in the prefrontal cortex (PFC) .

Why Generic M1 PAM Substitution Fails: Functional Selectivity Distinguishes VU0486846 from Ago-PAMs


M1 PAMs are not interchangeable. While compounds such as MK-7622, PF-06764427, and PF-06827443 (ago-PAMs) exhibit both allosteric potentiation and direct agonist activity, VU0486846 functions as a pure PAM lacking agonist actions in native tissues [1]. This functional distinction directly impacts preclinical outcomes: ago-PAMs induce agonist activity in the prefrontal cortex that impairs cognitive function, triggers behavioral convulsions, and produces cholinergic adverse events [2]. In contrast, VU0486846 achieves procognitive efficacy without these liabilities [3]. Substituting VU0486846 with an ago-PAM would confound experimental interpretation and potentially invalidate safety pharmacology assessments.

VU0486846 Quantitative Differentiation Evidence: Head-to-Head Comparisons with M1 PAM Analogs


Pure PAM Activity vs. Ago-PAM Functional Profile: PFC Agonist Activity Comparison

VU0486846 is devoid of agonist activity in the prefrontal cortex (PFC), whereas ago-PAMs MK-7622, PF-06764427, and PF-06827443 exhibit significant PFC agonist actions that impair cognitive function [1].

M1 muscarinic receptor positive allosteric modulator prefrontal cortex

Behavioral Seizure Liability: VU0486846 vs. Ago-PAMs in Preclinical Safety Assessment

VU0486846 exhibits no seizure liability at high brain exposures, whereas ago-PAMs MK-7622, PF-06764427, and PF-06827443 induce behavioral convulsions at therapeutic doses [1].

M1 PAM safety seizure liability cholinergic adverse events

In Vitro Potency and Intrinsic Activity: M1 PAM EC50 and %Max Response

VU0486846 exhibits an M1 PAM EC50 of 0.31 μM with 85% maximum response in calcium mobilization assays using M1-expressing CHO cells [1]. Within its benzomorpholine core series, compound 28l (a close analog) shows slightly higher potency (EC50 = 0.22 μM, pEC50 = 6.75 ± 0.07) [2].

M1 PAM potency EC50 calcium mobilization assay

Cognition Efficacy in Novel Object Recognition: VU0486846 vs. Ago-PAMs

VU0486846 produces robust efficacy in the novel object recognition (NOR) model, whereas ago-PAMs MK-7622, PF-06764427, and PF-06827443 fail to show procognitive effects due to confounding agonist activity [1].

novel object recognition cognitive enhancement procognitive efficacy

Disease-Relevant Efficacy: Cognitive Restoration in APP/PS1 Alzheimer's Mice (8-Week Treatment)

An 8-week oral VU0486846 treatment regimen restored cognitive function in 9-month-old male and female APP/PS1 transgenic Alzheimer's mice, as measured by improved performance in novel object recognition and Morris water maze tasks [1]. This was accompanied by reduced anxiety-like behavior in the open field test [2].

Alzheimer's disease APP/PS1 transgenic mice Morris water maze

Sex-Specific Amyloid Pathology Reduction: Aβ Oligomer and Neuroinflammation Modulation

In female APP/PS1 mice, VU0486846 reduced hippocampal soluble Aβ oligomer levels, whereas this effect was not observed in male mice [1]. In female mice, VU0486846 also reduced Iba1-positive microglia and GFAP-positive astrocytes in the hippocampus [2].

amyloid-beta oligomers neuroinflammation sex-specific pharmacology

VU0486846 Optimal Application Scenarios for Alzheimer's and Schizophrenia Preclinical Research


Investigating Pure M1 PAM Pharmacology Without Ago-PAM Confounds

Use VU0486846 when the experimental objective requires isolating pure positive allosteric modulation of M1 receptors from direct agonist activity. This scenario applies to studies where ago-PAMs (MK-7622, PF-06764427, PF-06827443) would introduce confounding PFC agonist actions, behavioral convulsions, or cholinergic adverse events that mask or distort procognitive efficacy [1]. VU0486846's clean functional profile ensures that observed cognitive improvements are attributable solely to M1 PAM activity [2].

Long-Term Alzheimer's Disease Model Studies Requiring Safe Chronic Dosing

Use VU0486846 for 8-week or longer chronic treatment protocols in APP/PS1 transgenic mouse models where cholinergic toxicity would otherwise limit dosing or confound behavioral readouts [1]. The compound's demonstrated safety profile across mice, rats, and nonhuman primates supports extended dosing windows necessary for evaluating disease-modifying effects on Aβ pathology and neuroinflammation [2].

Sex-Specific Pharmacological Mechanism Studies in Neurodegeneration

Use VU0486846 to investigate sex-dependent signaling pathways in Alzheimer's disease. The compound exhibits differential effects on hippocampal Aβ oligomer levels between male and female APP/PS1 mice [1]. This unique property makes VU0486846 the appropriate tool for dissecting sex-specific mechanisms of M1 receptor-mediated disease modification, an emerging priority in AD research [2].

Reversal of Antipsychotic-Induced Cognitive Deficits

Use VU0486846 to model the reversal of cognitive deficits induced by atypical antipsychotics such as risperidone [1]. This application is specific to schizophrenia research and represents a first-in-class demonstration for an M1 PAM, distinguishing VU0486846 from earlier M1 modulators that lacked this validated preclinical efficacy endpoint [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0486846

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.